molecular formula C15H17ClFN B2865348 Benzyl-[1-(4-fluoro-phenyl)-ethyl]-amine hydrochloride CAS No. 820245-52-1

Benzyl-[1-(4-fluoro-phenyl)-ethyl]-amine hydrochloride

Cat. No.: B2865348
CAS No.: 820245-52-1
M. Wt: 265.76
InChI Key: SJUXBOBLLTVUQG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-[1-(4-fluoro-phenyl)-ethyl]-amine hydrochloride typically involves the reaction of benzylamine with 4-fluoroacetophenone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure the compound’s purity and consistency. The use of high-pressure reactors and automated systems can enhance the efficiency and yield of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl-[1-(4-fluoro-phenyl)-ethyl]-amine hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Benzyl-[1-(4-fluoro-phenyl)-ethyl]-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: Benzyl-[1-(4-fluoro-phenyl)-ethyl]-amine hydrochloride is unique due to the presence of both the benzylamine and fluoro-phenyl groups, which confer specific chemical properties and reactivity. This combination makes it particularly valuable in research applications where both functionalities are required .

Properties

IUPAC Name

N-benzyl-1-(4-fluorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN.ClH/c1-12(14-7-9-15(16)10-8-14)17-11-13-5-3-2-4-6-13;/h2-10,12,17H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUXBOBLLTVUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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